molecular formula C6H11N B3257245 2-Azabicyclo[4.1.0]heptane CAS No. 286-15-7

2-Azabicyclo[4.1.0]heptane

Cat. No. B3257245
CAS RN: 286-15-7
M. Wt: 97.16 g/mol
InChI Key: RMLNAEPKTRCSRH-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptane is a bicyclic compound that contains a nitrogen atom. It is related to bioactive compounds . The compound is an off-white solid .


Synthesis Analysis

The synthesis of 2-Azabicyclo[4.1.0]heptanes has been achieved through stereoselective cyclopropanation reactions. Unsaturated δ-lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes . The reaction conditions, stereochemical outcome, and group protection have been studied .


Molecular Structure Analysis

The molecular structure of this compound involves a seven-membered ring with a nitrogen atom and a three-membered ring. The bicyclic structure is related to bioactive compounds .


Chemical Reactions Analysis

Unsaturated δ-lactams are cyclopropanated with the aid of diazo compound decomposition catalysed by metal complexes . The cyclopropanation reaction works with diverse diazo compounds .


Physical And Chemical Properties Analysis

This compound is an off-white solid . Its molecular weight is 133.62 .

Scientific Research Applications

2-Azabicyclo[4.1.0]heptane has various applications in scientific research, especially in the field of organic chemistry. It is commonly used as a building block for synthesizing other organic compounds, such as amino acids, peptides, and alkaloids. It is also used as a ligand for catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions. Additionally, it is used as a chiral auxiliary for enantioselective synthesis.

Mechanism of Action

Target of Action

The primary target of 2-Azabicyclo[41It has been synthesized as a derivative with nitric oxide synthase (nos) inhibitory activity . NOS is an enzyme responsible for the production of nitric oxide, a crucial cellular signaling molecule.

Mode of Action

The exact mode of action of 2-Azabicyclo[41Its derivatives have been shown to inhibit nitric oxide synthase (nos), thereby reducing the production of nitric oxide . This interaction with NOS and the resulting changes in nitric oxide levels suggest a potential therapeutic role in conditions where nitric oxide production is a factor.

Biochemical Pathways

The specific biochemical pathways affected by 2-Azabicyclo[41Given its inhibitory activity on nos, it can be inferred that it impacts the nitric oxide synthesis pathway . Nitric oxide plays a significant role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

The molecular and cellular effects of 2-Azabicyclo[41Its derivatives have been shown to inhibit nos, which would result in decreased production of nitric oxide . This could potentially affect various physiological processes, including blood pressure regulation, immune response, and neurotransmission.

Advantages and Limitations for Lab Experiments

2-Azabicyclo[4.1.0]heptane has several advantages for lab experiments, such as its versatility as a building block and its potential as a ligand for catalytic reactions. However, it also has several limitations, such as its high cost and low availability, as well as its potential toxicity and side effects.

Future Directions

There are several future directions for research on 2-Azabicyclo[4.1.0]heptane, such as exploring its potential therapeutic applications for pain management and inflammation, developing new synthetic methods for producing specific isomers and derivatives, and investigating its interactions with other receptors in the brain and body. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

properties

IUPAC Name

2-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLNAEPKTRCSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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